molecular formula C21H15F12NO B2807560 (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol CAS No. 848821-76-1

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Cat. No.: B2807560
CAS No.: 848821-76-1
M. Wt: 525.338
InChI Key: ITXPGQOGEYWAKW-INIZCTEOSA-N
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Description

“(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol” is a diarylprolinol silyl ether organocatalyst . It can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .


Molecular Structure Analysis

The empirical formula of this compound is C24H23F12NOSi . The SMILES string representation is CSi(C)OC([C@@H]1CCCN1)(c2cc(cc(c2)C(F)(F)F)C(F)(F)F)c3cc(cc(c3)C(F)(F)F)C(F)(F)F .


Physical and Chemical Properties Analysis

The compound is a solid at 20°C . Its melting point ranges from 48-56°C . The molecular weight is 597.51 .

Scientific Research Applications

Catalytic Enantioselective Alkynylation

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol has been utilized as a ligand in catalytic enantioselective alkynylation of cyclic imines. This process, using dimethylzinc, achieves high yields and excellent enantioselectivities for chiral propargylic sulfamidates (Munck et al., 2017).

Organocatalysis in Transesterification Reactions

In the domain of organocatalysis, this compound contributes to the formation of novel zwitterionic salts, which are effective catalysts in transesterification reactions of methyl carboxylates and alcohols (Ishihara et al., 2008).

Enantioselective Michael Addition

Another application is in the enantioselective Michael addition of malonate esters to nitroolefins, where derivatives of this compound have been employed as efficient bifunctional organocatalysts, achieving good to high yields and enantioselectivities (Lattanzi, 2006).

Synthesis of Ruthenium Complexes

It's also involved in the synthesis of ruthenium complexes, with applications in catalytic reactions. For instance, its derivatives have been utilized in the synthesis and structure analysis of ruthenium trinitrogen complexes (Cabort et al., 2002).

Multielectrochromic Copolymers

The compound finds use in materials science, particularly in the synthesis of multielectrochromic copolymers, which exhibit properties like high optical contrast and fast switching times, making them suitable for advanced electronic applications (Tutuncu et al., 2019).

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXPGQOGEYWAKW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F12NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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